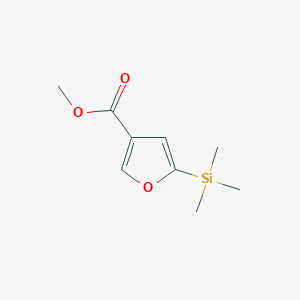
Methyl 5-(trimethylsilyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(trimethylsilyl)furan-3-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its trimethylsilyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)furan-3-carboxylate typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-bromo-3-furoic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(trimethylsilyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Methyl 5-formylfuran-3-carboxylate or Methyl 5-carboxyfuran-3-carboxylate.
Reduction: Methyl 5-(trimethylsilyl)furan-3-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(trimethylsilyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 5-(trimethylsilyl)furan-3-carboxylate involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to participate in various chemical reactions. The furan ring provides aromatic stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-furancarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
Methyl 5-bromofuran-3-carboxylate: Contains a bromine atom instead of the trimethylsilyl group, leading to different substitution reactions.
Methyl 5-(triisopropylsilyl)furan-3-carboxylate: Similar structure but with a bulkier silyl group, affecting steric interactions and reactivity.
Uniqueness: Methyl 5-(trimethylsilyl)furan-3-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H14O3Si |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
methyl 5-trimethylsilylfuran-3-carboxylate |
InChI |
InChI=1S/C9H14O3Si/c1-11-9(10)7-5-8(12-6-7)13(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
LJNIJBZCIPQGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=COC(=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


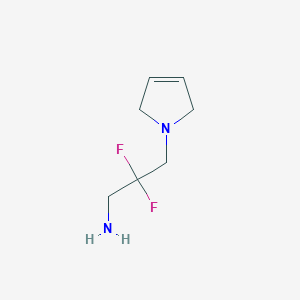
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
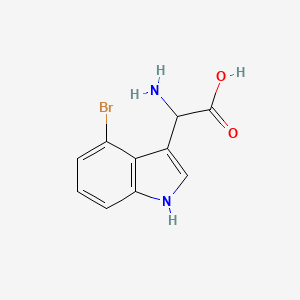
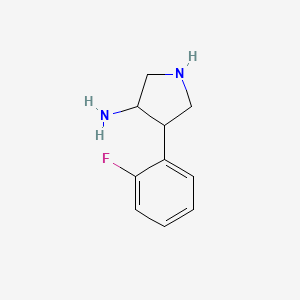

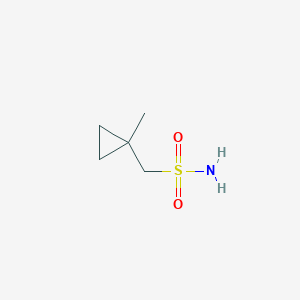

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
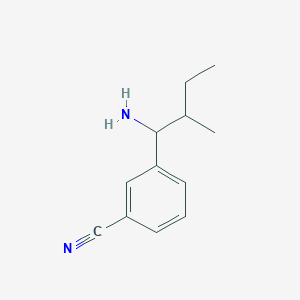
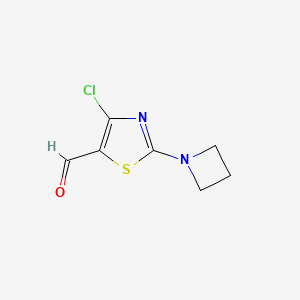
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
